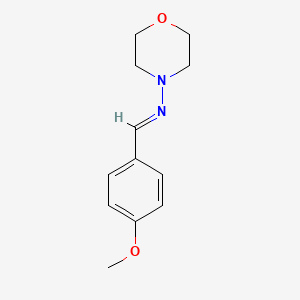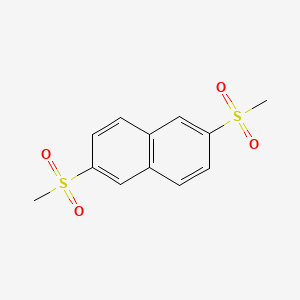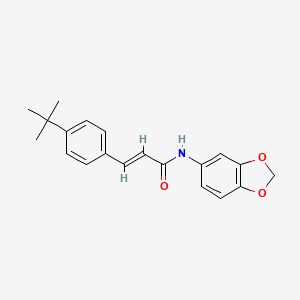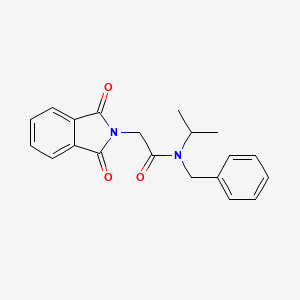![molecular formula C19H28N6O2 B5542228 N-cyclopentyl-3-{5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5542228.png)
N-cyclopentyl-3-{5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar bi-heterocyclic compounds involves multiple steps, starting from basic organic compounds to the final complex structure. A study by Abbasi et al. (2020) detailed the synthesis of a novel series of bi-heterocyclic propanamides through a series of steps including S-substitution, stirring of un/substituted anilines with electrophiles, and final stirring with newly synthesized electrophiles in DMF using LiH as a base and activator, which could be analogous to the compound (Abbasi et al., 2020).
Molecular Structure Analysis
The confirmation of molecular structures in bi-heterocyclic compounds like the one discussed often involves spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS. This approach helps in elucidating the structure by providing detailed insights into the molecular composition and arrangement (Abbasi et al., 2020).
Scientific Research Applications
Computational and Pharmacological Evaluation
Research on similar heterocyclic derivatives, such as those involving 1,3,4-oxadiazole and pyrazole, has demonstrated significant potential in toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. These compounds have shown binding and moderate inhibitory effects in various assays, with some displaying good affinity for specific enzymes linked to analgesic and anti-inflammatory effects. The evaluation of these compounds involves docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), demonstrating their broad pharmacological potential (Faheem, 2018).
Insecticidal Activity and Structure–Activity Relationship (SAR)
Anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been synthesized and tested for their insecticidal activities. These compounds, especially those with specific structural features, exhibited significant activity against the diamondback moth (Plutella xylostella), highlighting their potential as insecticidal agents. The SAR and density functional theory (DFT) studies of these compounds help understand their insecticidal activities, providing a basis for the development of new pesticides (Qi et al., 2014).
Antimicrobial Applications
Derivatives of pyridazine and related compounds, including 1,3,4-oxadiazole derivatives, have been explored for their antimicrobial activity. The synthesis of these compounds and their subsequent screening against various microbial strains have demonstrated their potential as antimicrobial agents. This research avenue is particularly relevant in the search for new treatments against resistant microbial strains (El-Mariah et al., 2006).
properties
IUPAC Name |
N-cyclopentyl-3-[5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-2-17-21-19(27-23-17)13-24-9-10-25-16(12-24)11-15(22-25)7-8-18(26)20-14-5-3-4-6-14/h11,14H,2-10,12-13H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHQDDRDFDPSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN2CCN3C(=CC(=N3)CCC(=O)NC4CCCC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5542157.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5542170.png)

![N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5542191.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B5542196.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)
![N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5542234.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)
![[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5542257.png)

![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)